molecular formula C20H18N2O3S2 B3711411 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide

4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide

Katalognummer: B3711411
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: QLQKNNBGTKMQFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methyl group and a carbamoyl-linked 2-(phenylsulfanyl)phenyl moiety. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-phenylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-15-11-13-17(14-12-15)27(24,25)22-20(23)21-18-9-5-6-10-19(18)26-16-7-3-2-4-8-16/h2-14H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQKNNBGTKMQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of its biological activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H16N2O3S2
  • Molecular Weight : 320.43 g/mol

Structural Features

  • The presence of a sulfonamide group contributes to its biological activity.
  • The phenylsulfanyl moiety may enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide. The following table summarizes findings from various studies:

StudyMethod UsedMicroorganisms TestedResults
Disc diffusionE. coli, S. aureusSignificant antibacterial activity observed
MIC determinationVarious pathogensIC50 values ranged from 50-100 µg/mL

The compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

In the context of cancer research, this compound has shown promise as an anticancer agent. Key findings include:

  • Mechanism of Action : It appears to inhibit cell proliferation through modulation of key signaling pathways.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of colon cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively .

Comparative Studies

A comparative analysis with standard anticancer drugs revealed that 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide outperformed some existing therapies in terms of potency and selectivity.

Study 1: Antimicrobial Profile

A study conducted on synthesized derivatives highlighted that certain analogs exhibited superior antimicrobial properties compared to traditional sulfonamides. The use of a disc diffusion method confirmed significant zones of inhibition against tested bacterial strains .

Study 2: Anticancer Efficacy

Another investigation focused on the compound's effect on cancer cell lines. The results indicated a reduction in cell viability and alterations in gene expression associated with cell proliferation and apoptosis pathways .

Study 3: Molecular Docking Studies

Molecular docking studies provided insights into the binding affinities of the compound with various biological targets, suggesting potential mechanisms for its observed biological activities. These studies indicated favorable interactions with key enzymes involved in cancer progression and bacterial metabolism .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a sulfonamide group, which is known for its biological activity, and a phenylsulfanyl moiety that may enhance its pharmacological properties. The presence of the methyl group can influence the compound's solubility and reactivity.

Medicinal Chemistry

The sulfonamide group is widely recognized for its antibacterial properties. Compounds similar to 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide have been investigated for their potential as:

  • Antimicrobial Agents : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar activity, warranting further investigation into its antimicrobial efficacy.
  • Anticancer Agents : Research indicates that modifications of sulfonamide compounds can lead to enhanced cytotoxicity against cancer cell lines. The unique structure of this compound could potentially be optimized for selective targeting of tumor cells.

Material Sciences

The compound's structural properties may also lend themselves to applications in material sciences:

  • Polymer Chemistry : Sulfonamides are often used as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide into polymer matrices could improve performance characteristics.
  • Catalysis : The compound may serve as a catalyst or catalyst support in various chemical reactions, particularly those involving electrophilic aromatic substitutions due to its electron-rich aromatic system.

Biological Studies

There is potential for this compound in biological research:

  • Enzyme Inhibition Studies : Investigating the inhibition of specific enzymes (e.g., carbonic anhydrase) could reveal insights into its mechanism of action and therapeutic potential.
  • Cellular Mechanisms : Understanding how this compound interacts with cellular pathways could provide valuable information for drug development.

Table of Relevant Studies

Study TitleFocusFindings
Antimicrobial Activity of SulfonamidesEvaluated various sulfonamidesDemonstrated effectiveness against Gram-positive bacteria
Structure-Activity Relationship of SulfonamidesAnalyzed modifications on sulfonamidesIdentified key structural features enhancing anticancer activity
Polymer Additives from SulfonamidesInvestigated the use of sulfonamides in polymersFound improved thermal stability in modified polymers

Notable Research Insights

  • A study on the antimicrobial properties of sulfonamides indicated that compounds with a phenylsulfanyl group exhibited enhanced activity against resistant bacterial strains, suggesting that 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide may have similar benefits .
  • Research focusing on anticancer mechanisms revealed that certain sulfonamide derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting the need for further investigation into this compound's potential .
  • In material science applications, studies showed that incorporating sulfonamide-based additives into polymers significantly improved their mechanical properties and thermal stability, indicating practical applications in industrial formulations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Substituent Variations

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Structure: Replaces the phenylsulfanyl group with a 5-methyloxazol-3-yl sulfamoyl group. This compound demonstrated moderate antimicrobial activity against Gram-positive bacteria, attributed to enhanced membrane penetration due to the oxazole moiety . Synthesis: Crystallized in a monoclinic system (space group P21/n) with a data-to-parameter ratio of 18.8, indicating robust structural validation .

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Structure: Features dual benzenesulfonamide groups linked via a benzilideneaniline spacer. Properties: Acts as a dual SphK1/2 inhibitor (Kᵢ = 27 μM for SphK1; Kᵢ = 7 μM for SphK2). The iminomethyl group enhances ATP-competitive binding, while the dual sulfonamide configuration improves solubility .

4-Methyl-N-[2-(2-phenylallyl)phenyl]benzenesulfonamide

  • Structure : Substituted with a 2-phenylallyl group.
  • Synthesis : Achieved 86% yield via Procedure A and 73% via Procedure B, suggesting efficient synthetic routes for allylated sulfonamides .
Crystallographic and Conformational Analysis
  • 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide :
    • Exhibits torsional angles of 37.35° (terminal phenyl) and 49.08° (methylphenyl) relative to the central benzene ring.
    • Stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming a 3D network. This contrasts with the planar conformation of MP-A08, which lacks significant torsional strain .

Key Observations :

  • MP-A08’s dual sulfonamide configuration confers broader enzyme inhibition but lower selectivity compared to monosubstituted analogs.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential steps: (i) React 2-aminobenzyl alcohol with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) to form 2-(tosylamino)benzyl alcohol. (ii) Oxidize the alcohol using MnO₂ to yield 2-(tosylamino)benzaldehyde. (iii) Perform a Wittig reaction with phenyltriphenylphosphonium bromide and NaH to introduce the styryl group. Optimization includes controlling stoichiometry (e.g., excess MnO₂ for complete oxidation) and solvent purity to minimize byproducts. Crystallization from n-hexane/chlorofen yields X-ray-quality crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm (split due to sulfonamide and phenylsulfanyl groups). The carbamoyl group’s NH appears as a broad singlet (~δ 10–11 ppm) .
  • FT-IR : Key peaks include N–H stretch (~3250 cm⁻¹), S=O symmetric/asymmetric stretches (~1150/1350 cm⁻¹), and C=O stretch (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 377.44 g/mol for analogs) with fragmentation reflecting sulfonamide cleavage .

Advanced Research Questions

Q. How does the crystal packing of this sulfonamide influence its physicochemical properties, and what intermolecular interactions dominate its supramolecular assembly?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic P2₁/n space group with unit cell parameters a = 8.9356 Å, b = 10.8873 Å, c = 19.3122 Å, and β = 99.472°. The 3D network is stabilized by:
  • Classical N–H⋯O hydrogen bonds (2.8–3.0 Å) between sulfonamide NH and carbonyl oxygen.
  • Weak C–H⋯O interactions (3.2–3.5 Å) from aromatic CH groups to sulfonyl oxygen.
    These interactions enhance thermal stability and influence solubility, as seen in analogs with similar packing .

Q. What computational methods are employed to analyze the electronic properties of this compound, and how do HOMO-LUMO energies relate to its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
  • HOMO-LUMO Gap : A narrow gap (~4–5 eV in analogs) suggests potential charge-transfer reactivity.
  • Molecular Electrostatic Potential (MEP) : Negative regions localized on sulfonyl and carbonyl groups indicate nucleophilic attack sites.
  • Natural Bond Orbital (NBO) Analysis : Delocalization interactions stabilize the carbamoyl and sulfonamide moieties .

Q. When encountering discrepancies in biological activity data for this compound, what experimental strategies can validate target engagement and mechanism of action?

  • Methodological Answer : (i) Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity (e.g., for carbonic anhydrase, IC₅₀ < 10 nM in analogs). (ii) Cellular Target Validation : Employ CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) to confirm on-mechanism activity. (iii) Structural Biology : Co-crystallize the compound with its target protein to identify binding modes, resolving conflicts between biochemical and cellular data .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 alters sulfonamide ionization) and cofactor concentrations (e.g., Zn²⁺ for metalloenzymes).
  • Control Experiments : Test against off-target isoforms (e.g., carbonic anhydrase II vs. IX) using isoform-specific inhibitors.
  • Orthogonal Validation : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{[2-(phenylsulfanyl)phenyl]carbamoyl}benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.